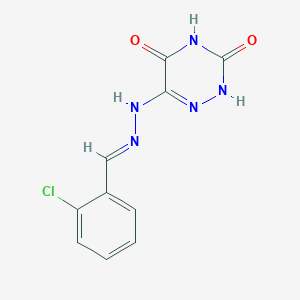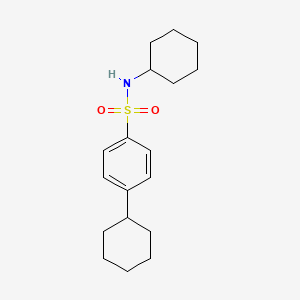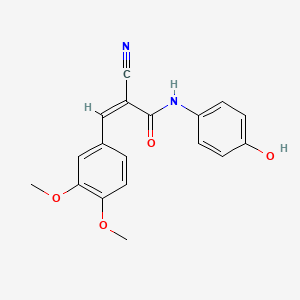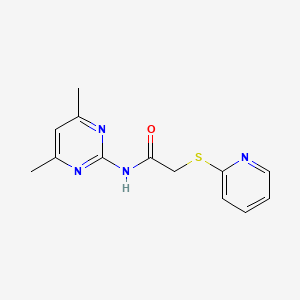
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone, also known as CBT, is a synthetic organic compound that belongs to the class of hydrazones. CBT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of 2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thus leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-induced inflammation models.
实验室实验的优点和局限性
One of the major advantages of 2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is its easy synthesis method, which makes it readily available for laboratory experiments. Furthermore, this compound exhibits significant biological activity at low concentrations, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has shown promising results in various scientific studies, and there are several future directions for its research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, the synthesis of this compound derivatives with improved solubility and biological activity could lead to the discovery of new therapeutic agents. Another future direction is the investigation of the mechanism of action of this compound, which could provide insights into its biological activity and aid in the development of new drugs.
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis method, significant biological activity, and potential therapeutic applications make it a promising compound for future research.
合成方法
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone can be synthesized by the reaction of 2-chlorobenzaldehyde and 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields this compound as a white crystalline solid with a melting point of 228-230°C.
科学研究应用
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria, including antibiotic-resistant strains. Furthermore, this compound has been reported to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
6-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-7-4-2-1-3-6(7)5-12-14-8-9(17)13-10(18)16-15-8/h1-5H,(H,14,15)(H2,13,16,17,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXWPVRNOHHQG-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)



![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)


![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)

![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)